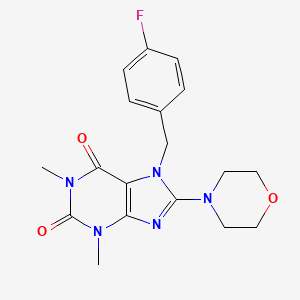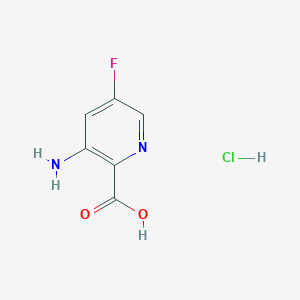
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a 4-fluorobenzyl group, two methyl groups, and a morpholino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or its derivatives.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl bromide as a reagent.
Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.
Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and morpholino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
7-(4-Chlorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
7-(4-Methylbenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione: Substituted with a methyl group, potentially altering its steric and electronic characteristics.
Uniqueness
The presence of the 4-fluorobenzyl group in 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione imparts unique electronic and steric properties, making it distinct from its analogs. This fluorine substitution can enhance its binding affinity to molecular targets and improve its stability and bioavailability.
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJGJROYELMPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2950726.png)


![N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2950733.png)
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid](/img/structure/B2950735.png)
![ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2950737.png)
![(3,4-Difluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2950739.png)
![6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2950740.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2950741.png)
![2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2950742.png)
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B2950746.png)

